An In-Depth Technical Guide to H-Gly-His-OH.HCl (Glycyl-L-histidine hydrochloride)
An In-Depth Technical Guide to H-Gly-His-OH.HCl (Glycyl-L-histidine hydrochloride)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyl-L-histidine (Gly-His) is a dipeptide of significant interest in bioinorganic chemistry, pharmacology, and drug development. Composed of glycine and L-histidine, its structure features multiple potential metal ion coordination sites, including a terminal amino group, a peptide linkage, a carboxyl group, and the imidazole side chain of histidine.[1] This guide provides a comprehensive overview of the fundamental properties of its hydrochloride salt, H-Gly-His-OH.HCl. It covers physicochemical characteristics, synthesis and purification workflows, analytical characterization protocols, and known biological activities, with a focus on its role as a metal-chelating agent.
Physicochemical Properties
The fundamental properties of H-Gly-His-OH.HCl are summarized below. The compound is typically a white solid, soluble in water.[2]
| Property | Value | Reference |
| Chemical Name | Glycyl-L-histidine hydrochloride | [3] |
| Synonyms | Gly-His hydrochloride | [3] |
| CAS Number | 3486-76-8 | [1][3] |
| Molecular Formula | C₈H₁₃ClN₄O₃ | [3] |
| Molecular Weight | 248.67 g/mol | [1][3] |
| Appearance | White Solid | [2] |
| Solubility | Soluble in water | [2] |
| Storage Temperature | -15°C | [3] |
| Optical Activity | [α]20/D +31.5 ± 1.0°, c = 2% in H₂O | [3] |
Synthesis and Characterization
The synthesis of dipeptides like Gly-His is a well-established process in peptide chemistry, commonly achieved through solution-phase or solid-phase peptide synthesis (SPPS). The general workflow involves the coupling of protected amino acids, followed by deprotection and purification.
Synthesis and Purification Workflow
The logical flow for producing and verifying H-Gly-His-OH.HCl is outlined below. It begins with protected amino acids and proceeds through coupling, deprotection, purification (typically by chromatography), and finally, analytical verification to confirm purity and identity.
Caption: General workflow for synthesis, purification, and analysis of H-Gly-His-OH.HCl.
Experimental Protocol: Solution-Phase Peptide Synthesis (Conceptual)
Solution-phase synthesis offers a classical approach for small-scale peptide production.[1]
-
Protection: The amino group of glycine is protected (e.g., with a Boc group), and the carboxyl group of histidine is protected (e.g., as a methyl ester). The imidazole side chain of histidine may also require protection.
-
Activation: The carboxyl group of the protected glycine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of an additive like N-hydroxybenzotriazole (HOBt) to minimize side reactions.
-
Coupling: The activated glycine is reacted with the protected histidine in an appropriate organic solvent (e.g., dichloromethane or dimethylformamide) to form the protected dipeptide.
-
Deprotection: The protecting groups are sequentially removed. For example, the Boc group is removed with an acid like trifluoroacetic acid (TFA), and the methyl ester is saponified with a base.
-
Purification: The crude product is purified from byproducts and unreacted starting materials using techniques like preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Salt Formation & Isolation: The purified peptide is converted to its hydrochloride salt and isolated, often by lyophilization, to yield the final white solid.
Experimental Protocol: Analytical Characterization via HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of peptides.
-
Objective: To determine the purity of the synthesized H-Gly-His-OH.HCl.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (MeCN).
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV absorbance at 210-220 nm.[4]
-
Sample Preparation: Dissolve a small amount of the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 10-20 µL of the sample.
-
Run the gradient program and record the chromatogram.
-
Calculate purity based on the relative peak area of the main product peak compared to the total area of all peaks.
-
Biological Activity and Mechanism of Action
The biological significance of Gly-His is intrinsically linked to the properties of its constituent histidine residue. The imidazole side chain of histidine is a versatile ligand, capable of acting as both a hydrogen bond donor and acceptor, and is a potent chelator of metal ions.[5][6]
Metal Ion Chelation
A primary function of Gly-His and other histidine-containing peptides is the chelation of divalent metal ions, particularly copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺).[1][7] This interaction is highly pH-dependent, as the protonation state of the amino, carboxyl, and imidazole groups dictates the coordination environment.[1]
-
Copper (Cu²⁺) Complexation: Gly-His readily forms stable complexes with Cu²⁺.[1] At physiological pH, the coordination typically involves the N-terminal amino group, the deprotonated peptide amide nitrogen, and the imidazole N3 atom, forming a stable tridentate complex. This high affinity for copper is a key feature of the related and well-studied tripeptide GHK (Gly-His-Lys).[8]
Caption: Mechanism of action for Gly-His via metal ion chelation and resulting biological effects.
Antioxidant Properties
By chelating redox-active metal ions like copper and iron, Gly-His can mitigate oxidative stress. These metal ions are known to participate in the Fenton reaction, which generates highly destructive hydroxyl radicals. By sequestering these ions into a stable complex, the peptide prevents them from catalyzing the formation of reactive oxygen species (ROS), thereby exerting an antioxidant effect.[7] The imidazole ring itself is also known to possess ROS scavenging abilities.[1]
Applications in Research and Drug Development
The unique properties of H-Gly-His-OH.HCl make it a valuable molecule for various applications:
-
Bioinorganic Chemistry: Used as a model ligand to study the complex coordination chemistry of peptides with metal ions.[1]
-
Drug Delivery: The GHK peptide, of which Gly-His is a core component, is studied for its ability to improve wound healing and tissue regeneration.[9] Gly-His itself can be explored as a carrier for delivering metal ions (like copper) to specific biological targets.
-
Antioxidant Research: Serves as a tool to investigate the mechanisms of metal-induced oxidative stress and the protective effects of chelation therapy.[9]
-
Peptide Synthesis: Used as a building block or a fragment in the synthesis of more complex peptides and peptidomimetics.[3]
Safety and Handling
H-Gly-His-OH.HCl is generally considered a non-hazardous substance for laboratory use, though standard safety precautions should always be followed.
| Safety Aspect | Recommendation | Reference |
| Personal Protective Equipment | Wear appropriate protective eyeglasses, gloves, and lab coat. | [2] |
| Handling | Avoid dust formation. Avoid contact with skin, eyes, and clothing. Handle in accordance with good industrial hygiene and safety practices. | [2][10] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [2][10] |
| In case of Contact | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. | [11] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. | [2][10] |
References
- 1. H-Gly-His-OH.HCl | 3486-76-8 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. H-GLY-HIS-OH HCL | 3486-76-8 [amp.chemicalbook.com]
- 4. HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+ | SIELC Technologies [sielc.com]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Structure of the glycyl-L-histidyl-L-lysine-copper(II) complex in solution. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. The peptide glycyl-ʟ-histidyl-ʟ-lysine is an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn2.hubspot.net [cdn2.hubspot.net]
- 11. biosynth.com [biosynth.com]
